molecular formula C11H9NO B166895 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile CAS No. 138764-20-2

5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile

Cat. No. B166895
Key on ui cas rn: 138764-20-2
M. Wt: 171.19 g/mol
InChI Key: VIHLGHRPFVEQBU-UHFFFAOYSA-N
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Patent
US09056859B2

Procedure details

A mixture of compound 5-oxo-5,6,7,8-tetrahydronaphthalen-1-yl trifluoromethanesulfonate (8.6 g, 30.8 mmol), Zn(CN)2(7.2 g, 61.6 mmol) and Pd(PPh3)4(0.8 g) in anhydrous DMF was stirred at 120° C. under N2 overnight. The reaction was cooled to ambient temperature, and then diluted with DCM. Filtered off solids and the orgainic filtrate was washed with brine, dried over anhydrous sodium sulfate and concentrated. The residue was purified with silica gel cloumn chromatography to give 5-oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile.
Name
5-oxo-5,6,7,8-tetrahydronaphthalen-1-yl trifluoromethanesulfonate
Quantity
8.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Zn(CN)2
Quantity
7.2 g
Type
catalyst
Reaction Step One
Quantity
0.8 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC(F)(F)S(O[C:7]1[C:16]2[CH2:15][CH2:14][CH2:13][C:12](=[O:17])[C:11]=2[CH:10]=[CH:9][CH:8]=1)(=O)=O.[CH3:20][N:21](C=O)C>C(Cl)Cl.[C-]#N.[C-]#N.[Zn+2].C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[O:17]=[C:12]1[CH2:13][CH2:14][CH2:15][C:16]2[C:7]([C:20]#[N:21])=[CH:8][CH:9]=[CH:10][C:11]1=2 |f:3.4.5,^1:36,38,57,76|

Inputs

Step One
Name
5-oxo-5,6,7,8-tetrahydronaphthalen-1-yl trifluoromethanesulfonate
Quantity
8.6 g
Type
reactant
Smiles
FC(S(=O)(=O)OC1=CC=CC=2C(CCCC12)=O)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Name
Zn(CN)2
Quantity
7.2 g
Type
catalyst
Smiles
[C-]#N.[C-]#N.[Zn+2]
Name
Quantity
0.8 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
was stirred at 120° C. under N2 overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to ambient temperature
FILTRATION
Type
FILTRATION
Details
Filtered off solids
WASH
Type
WASH
Details
the orgainic filtrate was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified with silica gel cloumn chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O=C1C=2C=CC=C(C2CCC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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